molecular formula C5H8O4<br>C5H8O4<br>COOH(CH2)3COOH B7766552 Glutaric acid CAS No. 68937-69-9

Glutaric acid

Cat. No.: B7766552
CAS No.: 68937-69-9
M. Wt: 132.11 g/mol
InChI Key: JFCQEDHGNNZCLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glutaric acid is an organic compound with the formula C₅H₈O₄. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups. This compound is naturally produced in the body during the metabolism of certain amino acids, such as lysine and tryptophan. It is also used in various industrial applications, including the production of polymers and as a precursor to other chemicals .

Mechanism of Action

Target of Action

Glutaric acid primarily targets enzymes such as Aspartate aminotransferase , Branched-chain-amino-acid aminotransferase , and Glutamate decarboxylase alpha . These enzymes are involved in various biochemical reactions, including the metabolism of amino acids.

Mode of Action

It is known to disrupt several essential processes necessary for cerebral development and functioning . It affects neurotransmission, redox homeostasis, and bioenergetics . It also impacts the blood-brain barrier, brain vasculature, and myelination .

Biochemical Pathways

This compound is naturally produced in the body during the metabolism of some amino acids, including lysine and tryptophan . Defects in this metabolic pathway can lead to a disorder called glutaric aciduria, where toxic byproducts build up and can cause severe encephalopathy . In recent years, several pathways have been demonstrated for microbial production of this compound via 2-oxogularate reduction, carbon chain extension from 2-oxogularate to α-ketoadipate and decarboxylation, reverse adipate degradation pathway, and L-lysine catabolism .

Result of Action

This compound disrupts neurotransmission, redox homeostasis, bioenergetics, blood-brain barrier, brain vasculature, and myelination, besides inducing reactive astrogliosis and neuronal death . In addition, in vivo administration of this compound to rats provokes neurodevelopmental motor delay, cognitive impairment, and convulsions .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, it accumulates in the central nervous system due to its poor efflux through the blood-brain barrier . This accumulation can lead to neurotoxic effects, especially in conditions such as glutaric acidemia type 1, where the concentration of this compound is significantly high .

Biochemical Analysis

Biochemical Properties

Glutaric acid plays a crucial role in biochemical reactions, particularly in the metabolism of certain amino acids. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is closely associated with the enzyme glutaryl-CoA dehydrogenase (GCDH), which is involved in the catabolism of tryptophan, lysine, and hydroxylysine .

Cellular Effects

This compound influences various types of cells and cellular processes. It impacts cell function, including cell signaling pathways, gene expression, and cellular metabolism. For example, in patients with Glutaric acidemia type 1 (GA1), a disorder caused by variants in the gene encoding GCDH, this compound accumulates in the blood, urine, and cerebrospinal fluid (CSF), leading to macrocephaly, progressive dystonia, and dyskinesia .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and alters gene expression. For instance, the lack of GCDH activity in GA1 patients leads to the accumulation of this compound and 3-OH this compound .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound levels in GA1 patients identified via newborn screening were higher than those in patients identified via clinical diagnosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a mouse model of GA1, elevations of this compound and 3-OH this compound were observed at levels similar to those seen in GA1 patients .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels. For example, GCDH catalyzes the oxidative decarboxylation of glutaryl-CoA, an intermediate in the catabolism of tryptophan, lysine, and hydroxylysine .

Properties

IUPAC Name

pentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFCQEDHGNNZCLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O4, Array
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

13521-83-0 (di-hydrochloride salt), 3343-88-2 (mono-hydrochloride salt)
Record name Glutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2021654
Record name Glutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Glutaric acid appears as colorless crystals or white solid. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid, Colorless or white solid; [CAMEO] Fine faintly red crystals; [MSDSonline], Solid, COLOURLESS CRYSTALS.
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Pentanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glutaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5433
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Boiling Point

576 to 579 °F at 760 mmHg (decomposes) (NTP, 1992), 200 °C @ 20 MM HG, 303.00 °C. @ 760.00 mm Hg
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992), SOLUBILITY IN WATER (G/L): @ 0 DEG: 429; @ 20 DEG: 639; @ 50 DEG: 957; @ 65 DEG: 1118; FREELY SOL IN ABSOLUTE ALCOHOL, ETHER; SOL IN BENZENE, CHLOROFORM; SLIGHTLY SOL IN PETROLEUM ETHER, SOL IN CONCENTRATED SULFURIC ACID, 1600.0 mg/mL, Solubility in water, g/100ml at 20 °C: 63.9
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

1.424 at 77 °F (NTP, 1992) - Denser than water; will sink, 1.429 @ 15 °C/4 °C, 1.4 g/cm³
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

1 mmHg at 311.9 °F ; 10 mmHg at 384.8 °F (NTP, 1992), 0.00000288 [mmHg]
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric acid
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/5433
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

LARGE, MONOCLINIC PRISMS, COLORLESS CRYSTALS

CAS No.

110-94-1
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-94-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9238
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Pentanedioic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glutaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2021654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.471
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GLUTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H849F7N00B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

207.5 °F (NTP, 1992), 97.5-98 °C, 95.8 °C, 98 °C
Record name GLUTARIC ACID
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20436
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Glutaric Acid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03553
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GLUTARIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5542
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Glutaric acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000661
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name GLUTARIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1367
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glutaric acid
Reactant of Route 2
Glutaric acid
Reactant of Route 3
Glutaric acid
Reactant of Route 4
Glutaric acid
Reactant of Route 5
Glutaric acid
Reactant of Route 6
Glutaric acid
Customer
Q & A

Q1: What is Glutaric Aciduria Type I (GA-I) and how is glutaric acid involved?

A1: GA-I is an autosomal recessive disorder caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) []. This deficiency leads to the accumulation of this compound, 3-hydroxythis compound, and glutarylcarnitine in body fluids and tissues [].

Q2: What are the neurological consequences of this compound accumulation in GA-I?

A2: this compound and its by-product, 3-hydroxythis compound, are neurotoxic [, ]. Their build-up in GA-I can lead to a range of neurological problems, including macrocephaly, progressive dystonia, dyskinesia, and acute encephalopathic crises, often triggered by events like infections [, , ]. These crises can cause striatal degeneration, leading to movement disorders []. Brain imaging often reveals widening of the Sylvian fissures, frontotemporal atrophy, and spongiform changes in white matter [, ].

Q3: Is there a specific age when individuals with GA-I are most vulnerable to brain damage?

A3: Yes, the period between 6 and 18 months of age is particularly critical for individuals with GA-I []. During this time, the brain is rapidly developing, and exposure to elevated levels of this compound and 3-hydroxythis compound can lead to acute striatal and cortical necrosis, often triggered by common illnesses [].

Q4: How does the neurotoxicity of this compound and 3-hydroxythis compound manifest at a cellular level?

A4: Studies suggest that these metabolites act as false neurotransmitters, particularly interacting with the NMDA receptor subunit 2B (NR2B) []. This interaction triggers excitotoxic pathways, leading to neuronal damage. Notably, the degree of neurotoxicity is influenced by the developmental expression pattern of the NR2B subunit in the central nervous system [].

Q5: What are the treatment options for managing GA-I?

A5: Early diagnosis is crucial, and treatment typically involves a low-lysine diet and L-carnitine supplementation, especially if initiated during the newborn period []. This approach aims to reduce the production and accumulation of this compound and its byproducts [].

Q6: Are there any emerging therapeutic strategies being investigated for GA-I?

A6: Research suggests that stimulating alternative pathways for lysine degradation, such as the peroxisomal pipecolate pathway, could be beneficial []. For instance, treatment with clofibrate, a drug known to activate peroxisomal enzymes, has shown promise in reducing this compound levels in animal models [].

Q7: What is the molecular formula and weight of this compound?

A7: The molecular formula of this compound is C5H8O4, and its molecular weight is 132.12 g/mol [].

Q8: What are the conformational preferences of this compound in solution?

A8: Unlike succinic acid, this compound exhibits a statistical distribution of conformations in both polar and non-polar solvents []. This suggests that intramolecular hydrogen bonding, a key factor influencing conformation in similar molecules, is not significant in this compound [].

Q9: Can this compound exist in different forms depending on pH?

A9: Yes, this compound, being a dicarboxylic acid, can exist in different ionization states. It can be present as a neutral molecule (this compound), a monoanion (hydrogen glutarate), or a dianion (glutarate) depending on the pH of the solution [].

Q10: How does the structure of this compound influence its self-assembly on surfaces like copper?

A10: this compound can adsorb onto copper surfaces in different forms depending on the coverage and temperature []. At lower coverage, it tends to adsorb as a bidentate species, forming chiral domains on the surface, a phenomenon known as adsorption-induced asymmetrization [].

Q11: What is a notable industrial application of this compound?

A11: this compound is a significant byproduct in the production of adipic acid, a key component in nylon manufacturing []. While a large portion of this compound is converted to dibasic esters used as eco-friendly solvents, there is growing interest in exploring its direct applications [].

Q12: Can this compound be used to enhance the solubility of poorly soluble drugs?

A12: Yes, studies have shown that this compound can enhance the aqueous solubility of hydrophobic drugs like terfenadine, riboflavin, and Sudan III []. This solubilization effect is attributed to several factors, including self-association of this compound and its surface activity [].

Q13: How is this compound used in analytical chemistry?

A13: this compound finds application in analytical techniques like high-performance liquid chromatography (HPLC) []. It can be used as a mobile phase additive for separating and analyzing various compounds, including di- and tricarboxylic acids [].

Q14: How is this compound detected and quantified in biological samples?

A14: this compound levels in biological samples, like urine and plasma, are typically measured using sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS) and electrospray-ionization tandem mass spectrometry [, , , , , ]. These methods offer high sensitivity and specificity for accurate diagnosis of metabolic disorders like GA-I.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.